molecular formula C27H46O5 B068041 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane CAS No. 172883-29-3

2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane

Cat. No.: B068041
CAS No.: 172883-29-3
M. Wt: 450.7 g/mol
InChI Key: ISSCXMQDZJDLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane, also known as 2,3:11,12-Didecalino-16-crown-5, is a complex organic compound with a unique structure that includes multiple oxygen atoms and a polycyclic framework. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations, particularly sodium ions. Its molecular formula is C27H46O5, and it has a molecular weight of 450.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of decalin derivatives with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the crown ether structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane undergoes various chemical reactions, including:

    Complexation Reactions: It forms stable complexes with cations, particularly sodium ions, due to its crown ether structure.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

    Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Complexation: Sodium ions are commonly used to form complexes with this compound.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

    Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products of these reactions include various cation complexes, substituted derivatives, and oxidized or reduced forms of the original compound.

Scientific Research Applications

2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane has several applications in scientific research:

Mechanism of Action

The primary mechanism by which 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane exerts its effects is through the formation of stable complexes with sodium ions. The crown ether structure provides a cavity that is perfectly sized to accommodate sodium ions, leading to high selectivity and stability. This complexation facilitates the transport of sodium ions across membranes or their detection in analytical applications.

Comparison with Similar Compounds

Similar Compounds

    18-Crown-6: Another crown ether with a similar ability to complex with cations but with a different ring size and structure.

    15-Crown-5: Smaller crown ether that also complexes with cations but with different selectivity and stability.

    Dicyclohexano-18-crown-6: A derivative of 18-crown-6 with enhanced stability and selectivity for certain cations.

Uniqueness

2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane is unique due to its specific structure that provides high selectivity for sodium ions over other cations. This makes it particularly valuable in applications requiring precise sodium ion detection and transport.

Properties

CAS No.

172883-29-3

Molecular Formula

C27H46O5

Molecular Weight

450.7 g/mol

IUPAC Name

2,6,13,16,19-pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane

InChI

InChI=1S/C27H46O5/c1-5-14-26-15-6-2-11-24(26,10-1)29-18-9-19-30-25-12-3-7-16-27(25,17-8-4-13-25)32-23-21-28-20-22-31-26/h1-23H2

InChI Key

ISSCXMQDZJDLSO-UHFFFAOYSA-N

SMILES

C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3

Canonical SMILES

C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.